Oxathiaphospholane

Description

Contextualization within Organophosphorus Heterocycle Chemistry

Organophosphorus compounds, which feature a phosphorus atom bonded to an organic molecule, are pivotal in numerous scientific fields, including medicine and agriculture. nih.gov A significant subset of this class is organophosphorus heterocycles, which integrate a phosphorus atom into a cyclic structure, combining the properties of both phosphorus and heterocyclic compounds. nih.govd-nb.info The preparation of these phosphorus-containing heterocycles has been a subject of extensive study over many years. d-nb.infobeilstein-journals.org This field is considered a special discipline within the broader areas of organophosphorus and heterocyclic chemistry. researchgate.net

Oxathiaphospholanes represent a specific and important class within organophosphorus heterocycles. These are five-membered rings containing one oxygen, one sulfur, and one phosphorus atom. Their chemistry is a specialized area of focus due to their unique reactivity and utility as intermediates in the synthesis of other complex molecules. researchgate.netresearchgate.net The development of methods to synthesize these P-heterocycles has often involved multi-step sequences, but newer, more efficient approaches continue to emerge. d-nb.infobeilstein-journals.org

Historical Development of Oxathiaphospholane Methodologies

The "this compound approach" is a key methodology that has been developed for the stereocontrolled synthesis of P-chiral biophosphate analogues. researchgate.net This method has been particularly influential in the synthesis of oligonucleotide analogues with modified phosphate (B84403) backbones, such as phosphorothioates. rsc.org

Historically, the synthesis of molecules like nucleoside 5′-(α-P-thio)triphosphates involved methods such as the triimidazolyl-phosphine sulfide (B99878) method, which often resulted in low yields. mdpi.com A significant advancement came with the approach developed by F. Eckstein and J. Ludwig, which utilized cyclic intermediates and became a predominant method for synthesizing these compounds. mdpi.com

The this compound methodology itself involves the use of nucleoside-derived this compound monomers. These monomers react with the hydroxyl group of another molecule, such as a growing oligonucleotide chain, in a process often catalyzed by a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgumich.edu This reaction leads to the formation of a phosphorothioate (B77711) linkage. rsc.org

Over the years, the methodology has been refined to improve efficiency and stereoselectivity. For instance, substituents have been introduced onto the this compound ring to aid in the chromatographic separation of diastereomers. umich.edu These separated, diastereomerically pure monomers are crucial for the synthesis of stereodefined phosphorothioate oligonucleotides. umich.eduresearchgate.net

Significance of this compound as a Versatile Synthetic Intermediate

The primary significance of this compound derivatives lies in their role as versatile intermediates for the stereocontrolled synthesis of phosphorothioate oligonucleotides (PS-oligos). rsc.orgresearchgate.net PS-oligos are analogues of natural DNA where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. This modification introduces chirality at the phosphorus center and confers increased resistance to nuclease degradation, a desirable property for therapeutic oligonucleotides. rsc.orgmdpi.com

The this compound approach allows for the preparation of PS-oligos with a predetermined P-chirality. researchgate.net This is a significant advantage over standard synthesis methods that produce a complex mixture of diastereomers. rsc.org The ability to synthesize stereopure PS-oligos is critical for studying the structure-activity relationships of these therapeutic agents, as different diastereomers can exhibit distinct biological activities. researchgate.net

Beyond oligonucleotide synthesis, the this compound methodology has been applied to create conjugates of nucleosides with other molecules, such as amino acids and lipophilic alcohols. researchgate.nettandfonline.com For example, 2-thiono-1,3,2-oxathiaphospholane derivatives of alcohols can be reacted with oligonucleotides to attach a lipophilic residue at the 5'-end. tandfonline.com This versatility underscores the importance of oxathiaphospholanes as key building blocks in bioorganic and medicinal chemistry. mdpi.comresearchgate.net

Overview of Research Trajectories in this compound Science

Current and future research in this compound chemistry is focused on several key areas aimed at enhancing the utility and efficiency of this methodology.

One major trajectory is the development of new monomers and reagents . Researchers have designed and synthesized novel this compound monomers with different substituents to improve the ease of separation of P-diastereomers. umich.eduacs.org For example, the use of a spiro-pentamethylene group on the this compound ring has been shown to enhance the chromatographic differentiation of the diastereomeric monomers. umich.eduacs.org More recently, P(V)-based reagents inspired by this compound heterocycles have been developed to offer new, potentially more efficient routes for creating phosphate and phosphorothioate linkages. nih.govacs.orgnih.gov

Another area of active research is the optimization of reaction conditions . This includes exploring alternative bases to DBU, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), to catalyze the ring-opening condensation reaction, potentially improving coupling efficiency in solid-phase synthesis. rsc.org

Furthermore, the application of the this compound approach is being expanded to synthesize a wider range of modified biomolecules. This includes the creation of chimeric oligonucleotides containing both phosphate and stereodefined phosphorothioate linkages, as well as conjugates with peptides and other functional molecules. researchgate.netacs.org The goal is to generate novel molecular structures with tailored biological properties for therapeutic and diagnostic applications. nih.gov These research efforts continue to build upon the foundational chemistry of oxathiaphospholanes, pushing the boundaries of synthetic organophosphorus chemistry.

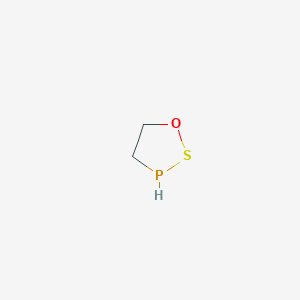

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H5OPS |

|---|---|

Molecular Weight |

108.1 g/mol |

IUPAC Name |

oxathiaphospholane |

InChI |

InChI=1S/C2H5OPS/c1-2-4-5-3-1/h4H,1-2H2 |

InChI Key |

IIWVFLOQEJCOIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CPSO1 |

Synonyms |

oxathiaphospholane |

Origin of Product |

United States |

Synthetic Methodologies Employing Oxathiaphospholane Frameworks

General Principles of 1,3,2-Oxathiaphospholane Synthesis

The synthesis of the 1,3,2-oxathiaphospholane ring is a foundational step for its use in more complex chemical transformations. The general principles involve the selection of appropriate starting materials and the application of specific reaction conditions to facilitate the formation of this heterocyclic system.

Precursors and Reactants for Oxathiaphospholane Ring Formation

The formation of the 1,3,2-oxathiaphospholane ring typically involves the reaction of a bifunctional precursor containing both a hydroxyl and a thiol group with a phosphorus-containing reactant. A common and straightforward approach utilizes 2-mercaptoethanol (B42355) as the key precursor. umich.edu This molecule possesses the necessary hydroxyl and thiol functionalities in a 1,2-relationship, which is ideal for forming the five-membered ring.

The phosphorus reactant is typically a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃). umich.edu This reactant provides the phosphorus atom that will become part of the heterocyclic ring. The choice of precursors is critical as it dictates the substitution pattern on the resulting this compound ring. For instance, using substituted mercaptoalcohols allows for the introduction of various groups onto the ring structure. umich.eduresearchgate.net

For certain applications, especially in nucleoside chemistry, more complex precursors are synthesized to introduce specific substituents on the this compound ring. For example, starting from cyclohexanecarboxaldehyde (B41370) or isobutyraldehyde (B47883) allows for the synthesis of 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane and 2-chloro-4,4-dimethyl-1,3,2-oxathiaphospholane, respectively. umich.edu These substitutions have been shown to be advantageous for the chromatographic separation of diastereomers in later synthetic steps. umich.edu

Table 1: Key Precursors and Reactants for this compound Synthesis

| Precursor/Reactant | Role in Synthesis | Resulting Moiety |

| 2-Mercaptoethanol | Source of hydroxyl and thiol groups for ring formation. umich.edu | Unsubstituted 1,3,2-oxathiaphospholane ring. umich.edu |

| Phosphorus trichloride (PCl₃) | Provides the phosphorus atom for the heterocyclic ring. umich.edu | Forms the phospholane (B1222863) part of the ring. umich.edu |

| Cyclohexanecarboxaldehyde | Precursor for a substituted mercaptoalcohol. umich.edu | Leads to a spiro-pentamethylene substitution at the 4-position of the ring. umich.edu |

| Isobutyraldehyde | Precursor for a substituted mercaptoalcohol. umich.edu | Results in two methyl groups at the 4-position of the ring. umich.edu |

Ring-Closing Strategies and Reaction Conditions

The formation of the 1,3,2-oxathiaphospholane ring is typically achieved through a condensation reaction. When 2-mercaptoethanol and phosphorus trichloride are used, the reaction is generally carried out in the presence of a base, such as triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. umich.edu The reaction is often performed in an inert solvent to control the reaction conditions.

The general strategy involves the stepwise or concerted reaction of the hydroxyl and thiol groups of the precursor with the phosphorus trihalide to form the cyclic structure. The conditions must be carefully controlled to avoid side reactions and to ensure a high yield of the desired product.

Ring-closing metathesis (RCM) is a powerful synthetic tool for forming cyclic compounds, though its direct application to the synthesis of the core this compound ring is less common than condensation methods. d-nb.infoharvard.edu RCM is more frequently employed in the synthesis of larger macrocyclic structures that may contain an this compound moiety. mdpi.comdrughunter.com The success of RCM depends on factors such as the choice of catalyst, solvent, temperature, and the concentration of the reactants to favor intramolecular cyclization over intermolecular polymerization. nih.gov

The this compound (OTP) Approach in Nucleoside Chemistry

The this compound (OTP) approach has become a pivotal methodology for the stereocontrolled synthesis of phosphorothioate (B77711) oligonucleotides. nih.govcapes.gov.br This method utilizes P-chiral nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers, which can be separated into their individual P-diastereomers. nih.gov This separation is crucial as it allows for the synthesis of oligonucleotides with a defined stereochemistry at each phosphorothioate linkage. nih.govcapes.gov.br

Synthesis of Nucleoside 3′-O-(2-thio-1,3,2-oxathiaphospholane) Monomers

The synthesis of these key monomers begins with an appropriately protected nucleoside, typically with a dimethoxytrityl (DMTr) group at the 5'-position and a protecting group on the nucleobase. researchgate.netnih.gov The free 3'-hydroxyl group of the nucleoside is then phosphitylated. nih.gov

This phosphitylation is achieved by reacting the protected nucleoside with a phosphitylating reagent like 2-chloro-1,3,2-oxathiaphospholane (B8273673). umich.edu This reaction is followed by an in-situ sulfurization step, often using elemental sulfur, to yield the desired nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomer as a mixture of P-diastereomers. umich.edu

These diastereomeric mixtures can then be separated by chromatographic techniques, such as silica (B1680970) gel chromatography, to obtain the pure P-isomers. nih.gov These separated diastereomers serve as the building blocks for the stereocontrolled synthesis of phosphorothioate oligonucleotides. nih.gov The condensation of these monomers with the 5'-hydroxyl group of a growing oligonucleotide chain is typically promoted by a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). umich.edunih.gov More recently, other bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and Verkade's proazaphosphatrane have also been shown to be effective. nih.govrsc.org

Synthesis of Nucleoside 5′-O-(2-thio-1,3,2-oxathiaphospholane) Monomers

While the OTP approach predominantly focuses on 3'-O-modified monomers for solid-phase oligonucleotide synthesis, the synthesis of 5'-O-(2-thio-1,3,2-oxathiaphospholane) nucleoside derivatives has also been explored. researchgate.net This methodology has been applied to the synthesis of nucleoside 5'-(α-thio)triphosphates. researchgate.net

The synthesis involves reacting a protected nucleoside with 2-chloro-1,3,2-oxathiophospholane in the presence of elemental sulfur to produce the nucleoside 5'-O-(2-thio-1,3,2-oxathiaphospholane) derivative. researchgate.net These compounds can then be reacted with pyrophosphate in the presence of a base like DBU to yield the corresponding nucleoside 5'-(α-thiotriphosphates). researchgate.net This method also allows for the preparation of related α-seleno analogs and α-modified diphosphates. researchgate.net

Derivatization of this compound Ring (e.g., 4,4-pentamethylene substitution)

To improve the separation of the P-diastereomers of the nucleoside monomers, modifications to the this compound ring itself have been investigated. umich.edu Introducing substituents at the 4-position of the ring has proven to be an effective strategy to enhance the difference in chromatographic mobility between the diastereomers, making their separation less difficult. umich.edu

A notable example is the use of a spiro-pentamethylene group at the 4-position, creating a 4,4-pentamethylene substituted this compound. umich.eduacs.org The synthesis of the required phosphitylating reagent, 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane, starts from cyclohexanecarboxaldehyde. umich.edu

The resulting 5'-O-DMT-deoxyribonucleoside 3'-O-(2-thio-"spiro"-4,4-pentamethylene-1,3,2-oxathiaphospholane) monomers are more readily separated into their pure P-diastereomers. umich.eduacs.org These monomers have been successfully used in the stereocontrolled synthesis of phosphorothioate oligonucleotides and chimeric PS/PO oligonucleotides. acs.org The oxidation of these thio-analogs with selenium dioxide can yield the corresponding 2-oxo-analogs, which are useful for synthesizing oligonucleotides with standard phosphate (B84403) linkages. researchgate.netnih.gov This derivatization strategy has also been extended to 3'-amino-2',3'-dideoxy-ribonucleosides and morpholino-type nucleosides. rsc.orgnih.govnih.gov

Condensation Reactions and Ring-Opening Processes

The utility of the this compound framework in chemical synthesis is prominently demonstrated through its condensation and ring-opening reactions. These processes, typically promoted by a base, allow for the formation of new phosphorus-based linkages, which is particularly crucial in the stereocontrolled synthesis of oligonucleotide analogs like phosphorothioates. The choice of base and the nature of the nucleophile are critical parameters that dictate the efficiency and outcome of these reactions.

DBU-Promoted Condensation Reactions

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the most commonly employed organic base for promoting the ring-opening condensation of 2-thio-1,3,2-oxathiaphospholane derivatives. rsc.orgresearchgate.netrsc.org This methodology, developed by Stec and colleagues, is a cornerstone for the stereocontrolled synthesis of phosphorothioate oligonucleotides. rsc.orgresearchgate.net The reaction involves the activation of a 5'-hydroxyl group of a nucleoside (or a growing oligonucleotide chain) by DBU, which then attacks the phosphorus center of a P-chiral nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomer. rsc.orgumich.edu This leads to the formation of a pentacoordinate intermediate that undergoes pseudorotation, followed by the elimination of an episulfide to generate the desired internucleotide phosphorothioate linkage. rsc.orgumich.edu The process is noted for being fully stereospecific, proceeding with a retention of configuration at the phosphorus atom. umich.edu

The DBU-promoted this compound approach has been successfully applied to the synthesis of various modified oligonucleotides, including phosphorothioate (PS) analogs of DNA, Locked Nucleic Acids (LNA), and Glycol Nucleic Acids (GNA). rsc.orgrsc.org However, the repetitive coupling yields in solid-phase synthesis typically range from 92% to 94%, which can limit the synthesis of longer oligonucleotides (above 12-15 nucleotides). rsc.orgumich.edu Attempts to enhance these yields by modifying the DBU concentration or increasing the coupling time have generally been unsuccessful. google.com

The reaction's efficacy is dependent on the specific nucleoside monomer. For instance, in a standard protocol using 1 M DBU, 2'-deoxynucleoside monomers can achieve high coupling efficiencies, whereas 2'-O-methyl ribonucleoside monomers may show lower yields, around 84%, even with a double coupling procedure. rsc.org

Alternative Organic Bases for this compound Ring-Opening (e.g., TBD, Verkade Base)

In the quest for more efficient and economical synthetic routes, researchers have explored alternatives to DBU. Recent studies have identified 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and the proazaphosphatrane known as Verkade's superbase (specifically 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane) as effective organic bases for promoting the 1,3,2-oxathiaphospholane ring-opening condensation. rsc.orgrsc.orgresearchgate.netresearchgate.neticm.edu.pldntb.gov.ua

TBD is a strong, sterically hindered guanidine (B92328) base, while the Verkade base is significantly more basic than DBU, with its conjugate acid having a pKa of 32.9 in acetonitrile, compared to DBU's 24.3. rsc.orgacs.org These strong, non-nucleophilic bases have been shown to be viable alternatives in the this compound (OTP) method. rsc.orgresearchgate.net

Optimization studies have determined that optimal concentrations for solid-phase synthesis are 3 M for TBD and 2 M for the Verkade base. rsc.orgrsc.org The Verkade base, in particular, has demonstrated high efficiency, achieving a 93% yield with a single coupling for certain monomers. rsc.org TBD also shows promise, though it may require a double coupling protocol to achieve maximum yields, making it a more economical but potentially less monomer-efficient option. rsc.orgrsc.org The choice of base can be critical depending on the monomer used; for example, while TBD and Verkade base are effective for 2'-deoxynucleoside monomers, 1 M DBU remains the superior option for LNA oligonucleotide synthesis. rsc.org

| Monomer Type | Base | Concentration | Coupling Protocol | Repetitive Yield (%) | Reference |

|---|---|---|---|---|---|

| 2'-Deoxynucleoside (1a) | DBU | 1 M | Single | 93 | rsc.org |

| 2'-Deoxynucleoside (1a) | TBD | 3 M | Double | 93 | rsc.org |

| 2'-Deoxynucleoside (1a) | Verkade Base | 2 M | Single | 93 | rsc.org |

| Locked Nucleic Acid (LNA) (1b) | DBU | 1 M | Double | ~90 | rsc.org |

| 2'-O-Methyl Ribonucleoside (1c) | DBU | 1 M | Double | ~84 | rsc.org |

| 2'-O-Methyl Ribonucleoside (1c) | TBD | 3 M | Double | 86 | rsc.org |

| 2'-O-TBDMS-Ribonucleoside (1d) | DBU | 1 M | Single | 91 | rsc.org |

| 2'-O-TBDMS-Ribonucleoside (1d) | TBD | 3 M | Double | 92 | rsc.org |

| 2'-O-TBDMS-Ribonucleoside (1d) | Verkade Base | 2 M | Single | 92 | rsc.org |

Reactivity with Diverse Nucleophiles (O-, S-, N-, C-nucleophiles)

The DBU-assisted ring-opening of the this compound ring is not limited to reactions with the hydroxyl groups of nucleosides. The electrophilic phosphorus center can react with a variety of nucleophiles. This versatility has been demonstrated in reactions with O-, S-, N-, and C-nucleophiles. tandfonline.comacs.org

This reactivity extends to the synthesis of oligonucleotide conjugates. For example, 2-thiono-1,3,2-oxathiaphospholane derivatives of lipophilic alcohols like borneol, cholesterol, and menthol (B31143) have been successfully reacted with the 5'-hydroxyl groups of support-bound oligonucleotides in the presence of DBU. tandfonline.comtandfonline.com This creates conjugates with a phosphorothioate linkage, which can improve properties such as cellular uptake. tandfonline.com

Furthermore, the this compound ring can be opened by anions such as pyrophosphate, leading to the formation of nucleoside α-thiopolyphosphates. nih.govresearchgate.net However, reactions with pyrophosphate or methylenediphosphonate anions have been shown to proceed with a significant loss of stereoselectivity, indicating a more complex reaction mechanism than the generally accepted stereoretentive pathway. nih.gov The reactivity also encompasses N-nucleophiles, as seen in the synthesis of P-stereodefined oligo(nucleoside N3′→O5′ phosphoramidothioates), where the OTP method is adapted for use with 3'-amino-3'-deoxynucleosides. rsc.orgacs.org

Solid-Phase Synthesis Protocols Utilizing Oxathiaphospholanes

The this compound methodology is well-suited for solid-phase synthesis, a cornerstone of modern oligonucleotide production. umich.eduttu.eedanaher.com This approach allows for the sequential addition of monomer units to a growing chain attached to an insoluble support, simplifying purification by allowing excess reagents and by-products to be washed away after each step. danaher.comrsc.org

Attachment to Solid Supports and Linker Chemistry

A critical consideration for using the this compound method in solid-phase synthesis is the stability of the linkage between the growing oligonucleotide and the solid support. umich.edu The use of DBU, a strong, non-nucleophilic base, necessitates a linker that is resistant to cleavage under these basic conditions. umich.edu Standard linkers, such as the long-chain alkylamino (LCAA) succinyl linkers, are susceptible to DBU-promoted intramolecular cleavage. rsc.org

To overcome this, a modified sarcosinyl-succinoyl linker is employed. rsc.orgumich.edugoogle.com This DBU-resistant linker ensures that the oligonucleotide chain remains attached to the controlled pore glass (CPG) support throughout the iterative synthesis cycles. rsc.orgumich.edu The synthesis typically begins with the first 5'-O-DMT-protected nucleoside attached to this modified support. rsc.org

Iterative Coupling Cycles and Efficiency Considerations

The solid-phase synthesis of oligonucleotides using the this compound method proceeds through a series of iterative cycles. danaher.com Each cycle involves deprotection of the 5'-hydroxyl group of the support-bound nucleotide, followed by the DBU-promoted coupling with the next diastereomerically pure nucleoside 3'-O-oxathiaphospholane monomer. umich.edunih.gov A capping step is typically included to block any unreacted 5'-hydroxyl groups. danaher.com Unlike the more common phosphoramidite (B1245037) method, the this compound approach forms the phosphorothioate diester linkage directly and does not require a separate oxidation or sulfurization step within the cycle. umich.edursc.org

| Synthetic Method | Key Reagents | Typical Repetitive Yield | Key Features | Reference |

|---|---|---|---|---|

| This compound (DBU) | P-pure this compound monomers, DBU | 92-94% | Stereocontrolled; No oxidation step needed; Requires DBU-resistant linker | umich.edu |

| This compound (TBD) | P-pure this compound monomers, TBD | up to 93% (double coupling) | Alternative to DBU; Economical base; May require double coupling | rsc.org |

| This compound (Verkade Base) | P-pure this compound monomers, Verkade Base | up to 93% (single coupling) | Highly efficient base; More expensive than DBU/TBD | rsc.org |

| Phosphoramidite | Phosphoramidite monomers, Activator (e.g., Tetrazole) | 98-99% | High efficiency; Requires oxidation/sulfurization step | ttu.ee |

Liquid-Phase Synthesis Strategies

Liquid-phase synthesis strategies utilizing this compound frameworks have been prominently explored in the field of nucleic acid chemistry, particularly for the stereocontrolled synthesis of oligonucleotide analogues such as phosphorothioates and phosphoroselenoates. These solution-phase methods offer an alternative to solid-phase synthesis, presenting advantages in scalability and purification for certain applications.

The core of the liquid-phase approach involves the reaction of a diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomer with the 5'-hydroxyl group of a nucleoside or a growing oligonucleotide chain in solution. This condensation is typically promoted by a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and proceeds with retention of configuration at the phosphorus center. umich.edunih.gov This stereospecificity is a key feature of the this compound method, allowing for the synthesis of oligonucleotides with predetermined P-chirality at each internucleotide linkage. umich.eduresearchgate.net

A significant advancement in liquid-phase oligonucleotide synthesis (LPOS) has been the use of soluble supports, which combine the benefits of both solid-phase and solution-phase techniques. researchgate.netnih.gov In this approach, the growing oligonucleotide chain is attached to a soluble polymer, facilitating purification by precipitation after each synthesis cycle. researchgate.netnih.gov

Research has demonstrated the successful application of 5'-O-(2-Methoxyisopropyl) (MIP)-protected 2'-deoxynucleosides as chiral P(V)-building blocks based on a limonene-derived this compound sulfide (B99878). nih.govacs.org These monomers have been employed in the liquid-phase assembly of di-, tri-, and tetranucleotide phosphorothioates on a tetrapodal pentaerythritol-derived soluble support. nih.govacs.org The synthesis cycle typically involves a coupling step under basic conditions followed by an acid-catalyzed 5'-O-deprotection. researchgate.netnih.govacs.org This methodology has proven efficient, with ammonolysis releasing the desired phosphorothioate diastereomers in high yields per synthesis cycle. researchgate.netnih.govacs.org

The synthesis of phosphoroselenoate analogues of oligodeoxyribonucleotides has also been achieved using liquid-phase strategies. 5'-O-DMT-deoxyribonucleoside-3'-O-(2-selena-4,4-pentamethylene-1,3,2-oxathiaphospholane) monomers can be separated into their pure P-diastereomers and subsequently used in DBU-promoted solution-phase synthesis to create P-stereodefined phosphoroselenoate linkages.

Detailed research findings have provided data on the yields of these liquid-phase syntheses. For instance, the synthesis of Ψ-loaded 5'-O-MIP-2'-deoxynucleoside monomers has been reported with isolated yields ranging from 45% to 69%. nih.gov The subsequent coupling and deprotection cycles in LPOS have been shown to produce di-, tri-, and tetranucleotides with yields of 74–81%, 56–66%, and 53–59%, respectively. nih.gov In other studies focusing on the DBU-assisted 1,3,2-oxathiaphospholane ring-opening condensation for the synthesis of diribonucleoside 3',5'-phosphorothioates, yields have been reported in the range of 65-97%. google.com The yield for a single coupling step in the synthesis of chimeric PS/PO-oligonucleotides using spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane monomers is approximately 92-95%. google.comacs.org

The choice of base has also been investigated to optimize the this compound method. While DBU is commonly used, other non-nucleophilic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and Verkade's superbase (2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane) have been shown to be effective promoters for the ring-opening condensation. nih.gov

Research Findings on Liquid-Phase Synthesis of this compound-Derived Monomers

| Monomer | Protecting Group | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5'-O-MIP-2'-deoxyadenosine-3'-O-Ψ | MIP | (-)-Ψ-reagent, DBU | MeCN | 45-69 | nih.gov |

| 5'-O-MIP-2'-deoxycytidine-3'-O-Ψ | MIP | (+)-Ψ-reagent, DBU | MeCN | 65 | acs.org |

| 5'-O-MIP-2'-deoxyguanosine-3'-O-Ψ | MIP | (-)-Ψ-reagent, DBU | MeCN | 45-69 | nih.gov |

| 5'-O-MIP-thymidine-3'-O-Ψ | MIP | (+)-Ψ-reagent, DBU | MeCN | 69 | acs.org |

Research Findings on Liquid-Phase Oligonucleotide Synthesis Using this compound Monomers

| Oligonucleotide Type | Monomer Type | Support | Promoter | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dithymidine Phosphorothioates | 5'-O-MIP-thymidine-3'-O-Ψ | Tetrapodal Soluble Support | DBU | ca. 80 per cycle | researchgate.netnih.govacs.org |

| Dinucleotides | 5'-O-MIP-2'-deoxynucleoside-3'-O-Ψ | Tetrapodal Soluble Support | DBU | 74-81 | nih.gov |

| Trinucleotides | 5'-O-MIP-2'-deoxynucleoside-3'-O-Ψ | Tetrapodal Soluble Support | DBU | 56-66 | nih.gov |

| Tetranucleotides | 5'-O-MIP-2'-deoxynucleoside-3'-O-Ψ | Tetrapodal Soluble Support | DBU | 53-59 | nih.gov |

| Diribonucleoside 3',5'-Phosphorothioates | 5'-O-DMT-2'-O-TBDMS-ribonucleoside-3'-O-(2-thiono-1,3,2-oxathiaphospholane) | Solid Support (for comparison) | DBU | 65-97 | google.com |

| Chimeric PS/PO-Oligonucleotides | 5'-O-DMT-deoxyribonucleoside-3'-O-(2-thio-"spiro"-4,4-pentamethylene-1,3,2-oxathiaphospholane) | Solid Support (for comparison) | DBU | 92-95 per cycle | google.comacs.org |

Stereochemical Aspects and Control in Oxathiaphospholane Transformations

P-Chirality in Oxathiaphospholane Derivatives

This compound derivatives are key intermediates in the synthesis of P-chiral phosphorothioate (B77711) analogues of oligonucleotides. capes.gov.brtandfonline.com The phosphorus atom in the this compound ring is pentavalent and constitutes a stereogenic center. oup.com The synthesis of these derivatives, typically through the reaction of a protected nucleoside with a phosphitylating agent like 2-chloro-1,3,2-oxathiaphospholane (B8273673) followed by sulfurization, results in a mixture of P-diastereomers. oup.comumich.edu These diastereomers can be separated, providing access to stereochemically pure starting materials for the synthesis of oligonucleotides with defined P-chirality at each internucleotide linkage. oup.comresearchgate.net

The ability to control the stereochemistry at the phosphorus center is of significant importance as the configuration of these linkages can influence the pharmacological and physicochemical properties of the resulting oligonucleotides. researchgate.net For instance, different diastereomers can display varying resistance to nuclease degradation, which can affect their in vivo stability and therapeutic efficacy. oup.com

Diastereomeric Resolution and Separation Techniques

The separation of the P-diastereomers of this compound derivatives is a crucial step in the stereocontrolled synthesis of P-chiral compounds. spcmc.ac.in Since diastereomers possess different physical properties, they can be separated using various chromatographic techniques. libretexts.org

Silica (B1680970) gel column chromatography is a widely employed method for the separation of P-diastereomers of nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholanes). nih.govthieme-connect.com The differing polarities of the diastereomers allow for their differential elution from the silica gel column, enabling their isolation in a pure form. oup.com For example, 5'-O-DMT-nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholanes) have been successfully separated into their individual diastereomers using this technique. oup.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful tool for the separation of P-diastereomers. acs.org In RP-HPLC, the separation is based on the differential partitioning of the diastereomers between a nonpolar stationary phase and a polar mobile phase. nih.gov The elution order of the Rₚ and Sₚ isomers can be influenced by factors such as the presence of protecting groups. For instance, in reversed-phase chromatography of 5'-DMT-on isomers, the Sₚ isomer typically elutes before the Rₚ isomer. acs.org The efficiency of separation in ion-pair reversed-phase (IPRP) chromatography can be optimized by adjusting parameters like the type of ion-pair reagent, the organic modifier, the gradient steepness, and the temperature. acs.org

| Technique | Principle | Application Example | Key Separation Factors |

|---|---|---|---|

| Silica Gel Chromatography | Differential adsorption based on polarity. | Separation of 5'-O-DMT-nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) diastereomers. oup.com | Solvent system composition. |

| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. nih.gov | Separation of phosphorothioate oligonucleotide diastereomers. acs.org | Mobile phase composition (ion-pair reagent, organic modifier), temperature, gradient. acs.org |

Stereocontrolled Synthesis of P-Chiral Compounds

The availability of diastereomerically pure this compound monomers is the cornerstone of the stereocontrolled synthesis of P-chiral phosphorothioate oligonucleotides. umich.edunih.gov This approach allows for the preparation of oligonucleotides with a predetermined absolute configuration at each phosphorothioate linkage. oup.com

The key step in the synthesis of P-chiral phosphorothioates using the this compound method is the base-catalyzed ring-opening condensation of a diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) with the 5'-hydroxyl group of a nucleoside or a growing oligonucleotide chain. oup.comresearchgate.net This reaction is highly stereospecific, proceeding with a high degree of retention of configuration at the phosphorus center. tandfonline.comumich.edu The stereospecificity of this reaction has been reported to be greater than 99%. oup.com This high fidelity ensures that the chirality of the starting this compound monomer is transferred to the resulting internucleotide phosphorothioate linkage.

While the this compound ring-opening is generally highly stereospecific, several factors can influence the stereochemical outcome of related transformations. The choice of base is critical; 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly used strong organic base that effectively promotes the ring-opening condensation. nih.govresearchgate.net However, alternative bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and Verkade's proazaphosphatrane have also been shown to be effective. nih.govrsc.org

The nature of the nucleophile and the reaction conditions can also impact stereoselectivity. For instance, the reaction of nucleoside 3'-O-(2-thio-4,4-pentamethylene-1,3,2-oxathiaphospholane) monomers with a pyrophosphate or methylenediphosphonate anion has been observed to proceed with a significant loss of stereoselectivity. nih.gov This suggests that the mechanism and stereochemical course of the reaction can be substrate-dependent. Other factors that can generally influence stereoselectivity in organic reactions include the solvent, temperature, and the presence of any additives. numberanalytics.comnumberanalytics.commsu.edu

The generally observed retention of configuration in the DBU-promoted ring-opening of 2-alkoxy-2-thio-1,3,2-oxathiaphospholanes is explained by a mechanism involving a pentacoordinate phosphorane intermediate. umich.eduacs.org Nucleophilic attack of the 5'-hydroxyl group on the phosphorus atom leads to the formation of a trigonal bipyramidal (TBP) intermediate. This is followed by pseudorotation, a process of ligand rearrangement around the central phosphorus atom, and subsequent elimination of episulfide to form the phosphorothioate linkage with the original stereochemistry at the phosphorus atom retained. umich.eduacs.org

Mechanistic Investigations of Oxathiaphospholane Ring Opening Reactions

Proposed Reaction Pathways and Intermediates

The ring-opening of 1,3,2-oxathiaphospholanes, particularly in the context of oligonucleotide synthesis, is generally initiated by a nucleophilic attack on the phosphorus center. This process is often facilitated by a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The reaction is proposed to proceed through a series of steps involving various intermediates.

The initial step is the attack of a nucleophile, such as an alcohol, thiol, or amine, on the phosphorus atom of the oxathiaphospholane ring. researchgate.net This leads to the formation of a transient, high-energy intermediate. In the presence of a base like DBU, the reaction of protected thymidine (B127349) 3′-O- and 5′-O-(2-thio-1,3,2-oxathiaphospholanes) with various nucleophiles has been studied to understand these pathways. researchgate.net

Computational studies, specifically ab initio investigations, have been instrumental in elucidating the reaction profiles. acs.orgfigshare.comfigshare.com For the base-catalyzed methanolysis of 2-amino-2-thiono-1,3,2-oxathiaphospholane, these studies suggest that the ring-opening occurs with retention of configuration at the phosphorus atom, which aligns with experimental observations of chemo- and stereoselectivity. acs.orgfigshare.comfigshare.com The reaction can also be influenced by the nature of the nucleophile and the substituents on the this compound ring. For instance, the reaction of nucleoside-3'-O- and nucleoside-5'-O-(2-thio-4,4-pentamethylene-1,3,2-oxathiaphospholane) monomers with a pyrophosphate or methylenediphosphonate anion can proceed with a significant loss of stereoselectivity, suggesting the involvement of alternative or competing pathways. nih.gov

Key proposed intermediates in these reactions include:

Pentacoordinate Phosphorane Intermediates: Nucleophilic attack on the phosphorus atom leads to the formation of a trigonal bipyramidal (TBP) pentacoordinate phosphorane intermediate. acs.orgfigshare.comfigshare.com

Oxonium Ylide Intermediates: In Lewis acid-initiated ring-opening reactions of cyclic ethers, the formation of oxonium ylide intermediates has been proposed, which could be relevant in certain this compound reactions under acidic conditions. mdpi.com

Role of Pentacoordinate Phosphorus Intermediates

The formation of pentacoordinate phosphorus intermediates is a cornerstone of the proposed mechanism for this compound ring-opening reactions. researchgate.netacs.orgfigshare.comfigshare.comgoogle.comresearchgate.net These intermediates, typically possessing a trigonal bipyramidal (TBP) geometry, are formed upon nucleophilic attack at the phosphorus center. acs.orgfigshare.comfigshare.com

The existence and stability of these pentacoordinate species are strongly supported by both experimental and computational evidence. Crystallographic analysis of this compound monomers provides stereochemical evidence that points towards the participation of these intermediates in the ring-opening condensation mechanism. researchgate.netgoogle.comresearchgate.net Ab initio calculations further corroborate this, indicating that the nucleophilic attack leads directly to a TBP phosphorane intermediate. acs.orgfigshare.comfigshare.com

The geometry of the TBP intermediate is crucial for the subsequent steps of the reaction. The entering nucleophile and the leaving group from the ring typically occupy the axial (apical) positions, as this is the most favorable orientation for nucleophilic substitution at phosphorus. However, the substituents on the phosphorus atom and the constraints of the five-membered ring influence the precise geometry and energy of this intermediate state.

Pseudorotation and Ligand Exchange Processes

Pseudorotation is a critical process in the chemistry of pentacoordinate phosphorus compounds, allowing for the interchange of axial and equatorial ligands without breaking any bonds. acs.orglibretexts.orgresearchgate.net In the context of this compound ring-opening, pseudorotation of the trigonal bipyramidal (TBP) intermediate plays a significant role in determining the stereochemical outcome. acs.orgfigshare.comfigshare.com

The most common mechanism for pseudorotation is the Berry pseudorotation, which involves a square pyramidal transition state. libretexts.orgyoutube.com This process allows for the ligands in the TBP intermediate to rearrange, potentially leading to a different stereoisomer of the product than would be expected from a direct substitution.

Ab initio studies have shown that in the base-catalyzed methanolysis of 2-amino-2-thiono-1,3,2-oxathiaphospholane, pseudorotation occurs concurrently with the collapse of the TBP intermediate. acs.orgfigshare.comfigshare.com This suggests that the pseudorotation process is strongly coupled with the reaction coordinate for the substitution pathway. acs.orgfigshare.com This coupling allows for substitution with retention of configuration even if a stable TBP intermediate resulting from pseudorotation does not exist. acs.orgfigshare.comfigshare.com

However, in some cases, ligand exchange processes can lead to a loss of stereoselectivity. For example, the reaction of certain this compound monomers with pyrophosphate or methylenediphosphonate anions shows a significant decrease in stereoselectivity. nih.gov This has been attributed to a competing stereoinvertive mechanism, which likely involves an intramolecular ligand-ligand exchange within an uncharged intermediate. nih.gov The fluxional nature of five-coordinate TBP complexes, which can rapidly interconvert between different geometries via processes like Berry pseudorotation, can lead to a loss of the initial stereochemical information. libretexts.org

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of this compound ring-opening reactions. The driving force for the ring-opening of many cyclic monomers is the relief of ring strain. wiley-vch.de This is reflected in the enthalpy of polymerization (ΔH_p), which is often used as a measure of ring strain. wiley-vch.de

For the ring-opening polymerization of cyclic esters, both kinetic and thermodynamic parameters are influenced by the monomer structure, including ring size and substituents. nih.gov While specific kinetic and thermodynamic data for the ring-opening of a broad range of oxathiaphospholanes are not extensively compiled in a single source, general principles from related ring-opening polymerizations can be applied. For instance, the ring-opening reaction of hexamethylcyclotrisiloxane (B157284) is highly exothermic and follows second-order kinetics. ntnu.no

In the context of copolymerization, such as that of γ-valerolactone and ϵ-caprolactone, both enthalpy and entropy of polymerization are dependent on the monomer ratio, and the activation energy can increase with the incorporation of the less reactive monomer. plos.org This suggests that in reactions involving oxathiaphospholanes, the nature of the nucleophile and any co-monomers would significantly impact the reaction kinetics and thermodynamics.

The equilibrium between the ring-closed and ring-opened forms is governed by the Gibbs free energy of the reaction (ΔG_p = ΔH_p - TΔS_p). wiley-vch.de Polymerization is thermodynamically favorable when ΔG_p is negative. wiley-vch.de Since the polymerization of most cyclic monomers involves a decrease in entropy (ΔS_p < 0) due to the loss of translational degrees of freedom, a negative enthalpy change (exothermic reaction) is generally required for the reaction to proceed spontaneously. wiley-vch.de

Table 1: General Thermodynamic Considerations for Ring-Opening Polymerization

| Thermodynamic Parameter | Description | Implication for this compound Ring-Opening |

| Enthalpy of Polymerization (ΔH_p) | The heat released or absorbed during polymerization. A negative value indicates an exothermic reaction, often driven by the release of ring strain. wiley-vch.de | A more strained this compound ring would likely have a more negative ΔH_p, favoring ring-opening. |

| Entropy of Polymerization (ΔS_p) | The change in disorder during polymerization. It is typically negative for ring-opening polymerizations due to the loss of translational freedom of the monomer. wiley-vch.de | The negative ΔS_p opposes the polymerization process, becoming more significant at higher temperatures. |

| Gibbs Free Energy of Polymerization (ΔG_p) | The overall thermodynamic driving force for polymerization. Polymerization is spontaneous when ΔG_p is negative. wiley-vch.de | The balance between ΔH_p and TΔS_p determines the feasibility of the ring-opening reaction at a given temperature. |

| Ceiling Temperature (T_c) | The temperature at which the rate of polymerization equals the rate of depolymerization (ΔG_p = 0). Above T_c, the polymer is thermodynamically unstable. nih.gov | The T_c for a specific this compound system would define the upper temperature limit for successful polymerization. |

This table is generated based on general principles of ring-opening polymerization and is intended to be illustrative for this compound systems.

Influence of Base Catalysis on Mechanism

Base catalysis plays a crucial role in the ring-opening reactions of oxathiaphospholanes, particularly when using nucleophiles like alcohols or amines. Strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently employed to facilitate these reactions. researchgate.nettandfonline.com

The primary role of the base is to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity and promoting the attack on the phosphorus center of the this compound ring. tandfonline.com For example, in the DBU-assisted condensation of 5′-O-DMT-nucleoside-3′-O-(2-thio-1,3,2-oxathiaphospholane)s, the base is essential for the ring-opening condensation to occur. researchgate.net

Computational studies on the base-catalyzed methanolysis of 2-amino-2-thiono-1,3,2-oxathiaphospholane have provided detailed insights into the mechanism. acs.orgfigshare.comfigshare.com These studies suggest that the base facilitates the formation of the methoxide (B1231860) anion, which then acts as the nucleophile. The reaction profile indicates that the ring-opening proceeds with retention of configuration at the phosphorus atom, a finding that rationalizes the experimentally observed chemo- and stereoselectivity. researchgate.netacs.orgfigshare.comfigshare.com

However, the role of the base can be more complex than simply acting as a proton acceptor. In some reactions, the base may participate in the transition state, stabilizing it through hydrogen bonding or other interactions. tandfonline.com The choice of base can also influence the reaction pathway and stereochemical outcome. While DBU is widely used, other organic bases have also been investigated. tandfonline.com The reaction of nucleoside-3'-O- and nucleoside-5'-O-(2-thio-4,4-pentamethylene-1,3,2-oxathiaphospholane) monomers with pyrophosphate or methylenediphosphonate anions, promoted by DBU, shows a surprising loss of stereoselectivity. nih.gov This suggests that the base, in conjunction with the specific nucleophile, can enable alternative mechanistic pathways, such as an intramolecular ligand-ligand exchange, that lead to stereoinversion. nih.gov

Applications of Oxathiaphospholane Methodology in Advanced Chemical Synthesis

Synthesis of Modified Oligonucleotides

The OTP method has been successfully employed to synthesize a variety of modified oligonucleotides, overcoming the challenge of diastereomeric mixtures that arise from standard, non-stereocontrolled synthetic routes. capes.gov.br These stereodefined oligonucleotides are invaluable for a range of biochemical and therapeutic applications.

Stereodefined Oligo(nucleoside phosphorothioate)s (PS-Oligos)

The synthesis of oligo(nucleoside phosphorothioate)s (PS-Oligos) with stereodefined phosphorothioate (B77711) linkages is a cornerstone application of the oxathiaphospholane methodology. umich.edunih.gov Standard synthesis methods for PS-Oligos result in a complex mixture of 2^n diastereomers, where 'n' is the number of phosphorothioate linkages. oup.com This heterogeneity can lead to variable biological activity and complicates detailed structure-function analyses.

The this compound approach circumvents this issue by utilizing P-diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers. rsc.orgumich.edu These monomers, which can be separated into their individual fast- and slow-eluting P-diastereomers via chromatography, are then used in a stereospecific condensation reaction. umich.eduresearchgate.net The reaction, typically promoted by a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds with retention of configuration at the phosphorus atom, yielding PS-Oligos with a predetermined chirality at each phosphorothioate linkage. umich.edursc.org

Key developments in this area include the use of substituted this compound rings, such as the 4,4-dimethyl or "spiro"-4,4-pentamethylene derivatives, which improve the chromatographic separability of the monomer diastereomers. umich.eduacs.org While the coupling efficiency of the this compound method (typically 92-95%) is lower than that of standard phosphoramidite (B1245037) chemistry, it is sufficient for the synthesis of medium-length oligomers (up to 15-mers) with high stereochemical purity. umich.eduacs.org

Table 1: Comparison of Eluting Isomers and Resulting PS-Oligo Configuration

| This compound Monomer Type | Eluting Isomer | Resulting Internucleotide PS Bond Configuration |

| 2-thio-1,3,2-oxathiaphospholane | Slow-eluting | RP |

| 4,4-dimethyl-oxathiaphospholane | Fast-eluting | RP |

| "spiro"-4,4-pentamethylene-oxathiaphospholane | Fast-eluting | RP |

This table summarizes the correlation between the chromatographic mobility of the this compound monomer diastereomers and the absolute configuration of the resulting internucleotide phosphorothioate linkage. umich.edu

Stereodefined Oligo(nucleoside phosphoroselenoate)s (PSe-Oligos)

The versatility of the this compound methodology extends to the synthesis of stereodefined oligo(nucleoside phosphoroselenoate)s (PSe-Oligos). acs.orgnih.gov In this adaptation, 5'-O-DMT-deoxyribonucleoside-3'-O-(2-selena-4,4-pentamethylene-1,3,2-oxathiaphospholane) monomers are employed. acs.orgnih.gov

Similar to their phosphorothioate counterparts, these selenium-containing monomers can be resolved into pure P-diastereomers by silica (B1680970) gel column chromatography. acs.orgnih.gov The subsequent DBU-promoted condensation, which can be performed in solution or on a solid phase, allows for the synthesis of P-stereodefined PSe-Oligos. acs.orgnih.gov Research has established that the fast-eluting monomers are precursors to phosphoroselenoate internucleotide linkages with an RP absolute configuration, while the slow-eluting monomers yield the SP configuration. acs.orgnih.gov The development of these stereodefined PSe-Oligos, with their unique properties conferred by the selenium atom, has provided valuable tools for structural biology, particularly in X-ray crystallography studies. tandfonline.com

Chimeric Oligonucleotides (PS/PO-Oligos)

The this compound methodology has been ingeniously combined with standard phosphoramidite chemistry to create chimeric oligonucleotides containing both stereodefined phosphorothioate (PS) and native phosphodiester (PO) linkages. acs.orgrsc.orgnih.gov This allows for the precise placement of P-chiral phosphorothioate units within a standard DNA or RNA sequence. nih.gov

One approach involves the synthesis of diastereomerically pure dinucleoside phosphorothioates using the this compound method. nih.gov These dimers are then S-alkylated to protect the phosphorothioate function, converted into their 3'-O-phosphoramidites, and subsequently used in routine solid-phase oligonucleotide synthesis. nih.gov This strategy requires modified deprotection conditions to remove the S-alkyl protecting group. nih.gov

Alternatively, a mixed-chemistry approach on a solid support can be employed. rsc.org The phosphodiester segments are assembled using commercially available nucleoside 3'-O-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidites, while the stereodefined phosphorothioate portions are constructed using the P-diastereomerically pure nucleoside this compound monomers. rsc.org This method provides a powerful tool for synthesizing custom chimeric oligonucleotides for a wide range of applications, including therapeutic development and mechanistic studies. acs.orgrsc.org

Synthesis of PS-LNA and PS-GNA Analogs

The applicability of the this compound methodology has been successfully extended to the synthesis of stereodefined phosphorothioate analogs of modified nucleic acids, including Locked Nucleic Acids (LNA) and Glycol Nucleic Acids (GNA). rsc.orgnih.govnih.gov

For PS-LNA analogs, the this compound approach has been used to create P-stereodefined oligomers, which have demonstrated P-stereodependent biological properties. researchgate.netrsc.org The synthesis of these constructs, however, can be challenging, with repetitive yields sometimes being lower than those observed for standard PS-DNA synthesis. nih.gov

In the case of PS-GNA analogs, enantiomerically pure acyclic nucleosides of the GNA type are first converted into 3'-O-DMT-protected 2-thio-4,4-pentamethylene-1,3,2-oxathiaphospholane derivatives. nih.govnih.gov These monomers are then chromatographically separated into their P-diastereomers and used to synthesize P-stereodefined GNA dinucleoside phosphorothioates. nih.govnih.gov The absolute configuration at the phosphorus atom has been established through enzymatic and chemical methods. nih.govnih.gov While the synthesis of longer PS-GNA oligomers has faced challenges with lower coupling efficiencies, the methodology has enabled the creation of chimeric PS-(DNA/GNA) octamers, allowing for the study of their thermal stability and conformational properties. nih.govrsc.org

Synthesis of PS-RNA and PS-(2′-OMe) RNA Derivatives

The this compound method has also been adapted for the synthesis of P-diastereomerically pure PS-RNA and PS-(2′-OMe) RNA derivatives. rsc.orgrsc.org This represents a significant advancement, as the presence of the 2'-hydroxyl group (or its methoxy (B1213986) equivalent) in RNA adds a layer of complexity to the synthesis.

The process involves the phosphitylation of appropriately protected ribonucleosides (with either 2'-O-TBDMS or 2'-O-Me protecting groups) with 2-chloro-4,4-pentamethylene-1,3,2-oxathiaphospholane, followed by sulfurization. rsc.org The resulting monomer diastereomers are then separated by preparative HPLC. rsc.org These purified monomers have been successfully used in the solid-phase synthesis of dinucleoside phosphorothioates and have been incorporated into chimeric [PS]-{DNA:RNA} and [PS]-{DNA:(2′-OMe)-RNA} oligomers. capes.gov.brrsc.org This has enabled detailed studies into the hybridizing properties and thermal stability of these stereodefined RNA analogs. rsc.org

Synthesis of Modified Nucleosides and Nucleotides

Beyond the synthesis of oligonucleotides, the this compound ring-opening chemistry has proven valuable for the preparation of various modified nucleosides and nucleotides. capes.gov.brresearchgate.net

A notable application is the synthesis of nucleoside 5'-O-(α-thio)triphosphates and their α-seleno congeners. researchgate.netnih.gov This is achieved by reacting the appropriate nucleoside 5'-O-(2-thio- or 2-seleno-1,3,2-oxathiaphospholane) with pyrophosphate in the presence of DBU. nih.gov This method also allows for the preparation of the corresponding α-modified diphosphates. nih.gov

Furthermore, the this compound approach has been utilized to synthesize diastereomers of 5'-O-DMT-nucleoside 3'-O-methanephosphonothioates. researchgate.net In this reaction, a protected 3'-OH nucleoside reacts with 2-methyl-2-thio-1,3,2-oxathiaphospholane in the presence of DBU, yielding a mixture of diastereomers that can be separated by silica gel column chromatography. researchgate.net These various modified nucleosides and nucleotides serve as important building blocks and probes for a multitude of biochemical and mechanistic studies. capes.gov.brresearchgate.net

Nucleoside 5′-P(α)-Boranodiphosphates

Conjugation with Biomolecules

The versatility of the this compound methodology extends to the conjugation of nucleosides and oligonucleotides with various biomolecules. This chemical ligation strategy is pivotal for enhancing the therapeutic potential of nucleic acids by improving properties such as cellular uptake, stability, and target specificity.

Conjugates of Amino Acid Methyl Esters with Nucleosides

The conjugation of amino acids to nucleosides creates a class of compounds with potential as antiviral and anticancer prodrugs. researchgate.net The this compound approach facilitates the 5'-O-derivatization of nucleosides with the O-methyl esters of amino acids, leading to the formation of conjugates with a phosphoramidothioate or phosphoramidodithioate linkage in satisfactory yields. researchgate.net

For instance, 5′-O-derivatisation of AZT (3′-azido-2′,3′-dideoxythymidine) with the O-methyl esters of L-phenylalanine and L-tryptophan has been successfully performed. researchgate.net The methodology has also been used to prepare N- and O-phosphorothioylated amino acid methyl esters by reacting them with 2-chloro-1,3,2-oxathiaphospholane (B8273673) and elemental sulfur. nih.gov These activated amino acid derivatives can then be coupled with nucleosides. The this compound method has been shown to be more efficient than traditional H-phosphonate chemistry for preparing nucleoside-amino acid boranophosphoramidate analogues. researchgate.net

Conjugates with Lipophilic Alcohols

To improve the cellular uptake and bioavailability of antisense oligonucleotides, they are often conjugated with lipophilic molecules. The this compound method is highly effective for synthesizing conjugates of oligonucleotides with lipophilic alcohols such as cholesterol, borneol, menthol (B31143), and heptadecanol. tandfonline.comresearchgate.nettandfonline.com

Table 2: Lipophilic Alcohols Used in this compound Conjugation

| Lipophilic Alcohol | Resulting Conjugate | Application Area |

| Cholesterol | 5'-Cholesteryl-Oligonucleotide | Antisense Therapy, Improved Cellular Uptake |

| Borneol | 5'-Bornyl-Oligonucleotide | Antisense Therapy |

| Menthol | 5'-Menthyl-Oligonucleotide | Antisense Therapy, PAI-1 Inhibition |

| Heptadecanol | 5'-Heptadecanyl-Oligonucleotide | Antisense Therapy, PAI-1 Inhibition |

Advanced Spectroscopic and Structural Characterization of Oxathiaphospholane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of oxathiaphospholane derivatives in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular framework. emerypharma.comipb.pt

Phosphorus-31 NMR (³¹P NMR) is a highly specific and powerful tool for directly probing the chemical environment of the phosphorus atom within the this compound ring. trilinkbiotech.com The chemical shift (δ) in ³¹P NMR is sensitive to the oxidation state, coordination number, and the nature of the substituents attached to the phosphorus atom. trilinkbiotech.comnih.gov This technique is routinely used to monitor the progress of reactions involving phosphorus-containing compounds and to verify the structure of the final products. trilinkbiotech.com

A key application of ³¹P NMR in this compound chemistry is the determination of diastereomeric ratios. Since the phosphorus atom in many this compound derivatives is a stereogenic center, reactions often yield a mixture of diastereomers. These diastereomers typically exhibit distinct signals in the ³¹P NMR spectrum, allowing for their quantification. For instance, the reaction of 17α-hydroxyprogesterone with Lawesson's reagent can produce diastereoisomeric androst-4-en-17-spiro-1,3,2-oxathiaphospholane-2-sulfide pairs in an approximate 7:3 ratio, as determined by the integration of their respective ³¹P NMR signals. nih.gov Similarly, in the study of dipeptidonucleotides, the integration of ³¹P NMR peaks allows for the in-situ determination of diastereomeric ratios, which have been observed up to 72:28. uni-stuttgart.de The challenge in this analysis is to identify signals with sufficient chemical shift differences and minimal overlap with other peaks. uni-stuttgart.de

| Compound | ³¹P Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| 2-chloro-1,3,2-oxathiaphospholane (B8273673) | 205.165 | rsc.org |

| 2-chloro-4,4-dimethyl-1,3,2-oxathiaphospholane | 222.451 | rsc.org |

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of molecules. vanderbilt.edu In the context of oxathiaphospholanes, these techniques provide detailed information about the substituents on the heterocyclic ring and any fused structures.

¹H NMR spectra provide information on the number of different proton environments, the relative number of protons in each environment (via integration), and the number of protons on adjacent atoms (via spin-spin splitting patterns). savemyexams.com ¹³C NMR spectra reveal the number of non-equivalent carbon atoms in a molecule, with chemical shifts indicating the type of carbon environment (e.g., alkyl, alkene, aromatic, carbonyl). savemyexams.comlibretexts.org

For complex this compound derivatives, such as steroidal spiro compounds, comprehensive structural assignment requires the use of two-dimensional NMR techniques. nih.gov Heteronuclear 2D spectra like the Heteronuclear Single Quantum Coherence (HSQC) experiment correlate directly bonded ¹H and ¹³C nuclei, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2- and 3-bond) ¹H-¹³C couplings. Homonuclear 2D experiments like the Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about the spatial proximity of protons, which is crucial for determining stereochemistry and preferred conformations. nih.govnih.gov The combined analysis of these spectra enables the complete and unambiguous assignment of all proton and carbon signals in the molecule. nih.gov

³¹P NMR for Phosphorus Environment and Diastereomer Ratio Determination

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration at stereogenic centers. wikipedia.orgnih.gov

In the study of this compound compounds, single-crystal X-ray diffraction has been instrumental in assigning the absolute configuration at the chiral phosphorus atom. nih.govacs.org For example, X-ray analysis of diastereomerically pure 2-{[(R(c))-1-(α-naphthyl)ethyl]amino}-2-thiono-1,3,2-oxathiaphospholane confirmed its (R(p),R(c)) absolute configuration. researchgate.net This technique is also essential for detailed conformational analysis of the five-membered this compound ring. nih.gov Studies have revealed that the ring can adopt specific conformations, such as an open-envelope shape where one of the carbon atoms is out of the plane formed by the other four atoms. researchgate.net In one such structure, the S1-P-O1 bond angle within the ring was determined to be 97°. researchgate.net This precise structural information is vital for understanding reaction mechanisms, such as the stereochemical course of ring-opening reactions. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Absolute Configuration | (R(p),R(c)) | researchgate.net |

| Ring Conformation | Open-envelope with C2 in the flap position | researchgate.net |

| S1-P-O1 Angle | 97° | researchgate.net |

Mass Spectrometry (e.g., ESI MS, MALDI-MS) for Molecular Weight and Purity

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight with high accuracy. vanderbilt.eduscribd.com It is also a sensitive tool for assessing sample purity.

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for the analysis of organic molecules like this compound derivatives, as they minimize fragmentation and typically produce an abundant molecular ion peak. bioneer.com MALDI-Time-of-Flight (TOF) MS, in particular, is widely used for the analysis of a variety of molecules, including polymers and oligonucleotides, due to its rapid analysis time and ability to handle large molecules with minimal degradation. bioneer.comnih.govfrontiersin.org In the synthesis of oligonucleotide analogues using this compound chemistry, both MALDI-TOF and ESI mass spectrometry have been employed to confirm the molecular weight and purity of the products. rsc.org For instance, analyses have been performed on instruments such as the Voyager-Elite (MALDI-TOF) and Brüker amaZon speed ETD (ESI). rsc.org

Other Vibrational Spectroscopy Techniques (e.g., IR, Raman Spectroscopy)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. wikipedia.orgnanografi.comtanta.edu.eg IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. tanta.edu.egmsu.edu Raman spectroscopy involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule. nanografi.com

These techniques can be used to identify characteristic bonds within this compound compounds. For example, the stretching frequencies of P=S, P-O, C-S, and C-O bonds would be expected to appear in specific regions of the vibrational spectrum. In some related organophosphorus compounds, Raman spectroscopy has been used to identify characteristic frequencies, such as that of a P-P bond observed at 257 cm⁻¹. mdpi.com However, it is important to note that not all vibrations are active in both IR and Raman spectra, and the intensity of the signals can vary significantly. nanografi.com Indeed, theoretical calculations have suggested that for certain reactive intermediates related to oxathiaphospholanes, such as -P–S∴Br and -P–S∴S–P-, there are no strong and characteristic IR or Raman bands, making their detection by these methods challenging. oup.com

Computational Chemistry Studies of Oxathiaphospholane Systems

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical studies are crucial for elucidating the complex reaction mechanisms of oxathiaphospholane systems. Ab initio investigations, which are based on first principles of quantum mechanics, have been particularly insightful.

A notable study focused on the base-catalyzed methanolysis of 2-amino-2-thiono-1,3,2-oxathiaphospholane. figshare.comacs.org This work explored the reaction profiles and suggested that the ring-opening proceeds with a retention of configuration at the phosphorus atom, which aligns with experimental observations. figshare.comacs.org The proposed mechanism involves the nucleophilic attack at the phosphorus center, leading to a trigonal bipyramidal (TBP) pentacoordinate phosphorane intermediate. figshare.comresearchgate.net A key finding from these theoretical investigations is that pseudorotation, a process where ligands of the TBP intermediate exchange positions, occurs concurrently with the collapse of the intermediate. figshare.com This coupling of pseudorotation with the reaction coordinate suggests that substitution with retention of configuration is possible even if the TBP species does not exist as a stable intermediate. figshare.com This mechanism provides a reasonable interpretation for the chemo- and stereoselectivity observed experimentally in the DBU-catalyzed ring opening of diastereomerically pure 2-[(1-(α-naphthyl)ethyl)amino]-2-thiono-1,3,2-oxathiaphospholane. acs.org

The this compound (OTP) method, developed for the stereocontrolled synthesis of phosphorothioate (B77711) oligonucleotides, relies on the P-chiral nucleoside 3′-O-(2-thio-1,3,2-oxathiaphospholane) monomers. nih.gov The general mechanism involves the reaction of the this compound with the 5'-hydroxyl group of a nucleoside in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Computational modeling helps to rationalize the experimental findings and provide detailed mechanistic insights into these transformations. researchgate.net

Density Functional Theory (DFT) Calculations on Intermediates and Transition States

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. scielo.br It is widely applied to calculate the energies and orbitals of molecules, allowing for the modeling of structures and the prediction of properties like activation energy and site reactivity. rsc.orgscielo.br

In the context of this compound chemistry, DFT calculations are instrumental in studying the intermediates and transition states that govern reaction pathways. researchgate.net For the ring-opening reaction, the key intermediate is a trigonal bipyramidal (TBP) pentacoordinate phosphorane. figshare.comresearchgate.net DFT simulations can model this high-energy species and the transition states leading to and from it. For instance, calculations have been performed to simulate the nucleophilic substitution on this compound 2-sulfide, identifying the relevant transition states. thno.org

By calculating the relative energies of reactants, intermediates, transition states, and products, DFT can map out the potential energy surface of a reaction. researchgate.net This allows researchers to determine the most favorable reaction pathway and understand the factors controlling selectivity. The table below illustrates a representative example of how DFT calculations are used to compare the energy barriers of different reaction pathways.

| Reaction Species | Pathway A (Calculated Relative Energy, kcal/mol) | Pathway B (Calculated Relative Energy, kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +20.7 | +13.0 |

| Intermediate | +5.4 | -2.1 |

| Transition State 2 (TS2) | +15.2 | +10.5 |

| Products | -10.3 | -15.8 |

This table provides hypothetical data to illustrate the application of DFT in comparing reaction pathways. Lower energy values for transition states indicate a more kinetically favorable pathway.

Modeling of Stereoselectivity and Chirality Transfer

The control of stereochemistry is a central theme in the application of oxathiaphospholanes, particularly in the synthesis of therapeutic oligonucleotides where the chirality at the phosphorus center is critical. acs.orgresearchgate.net Computational modeling is a powerful tool for understanding and predicting the stereochemical outcomes of these reactions. nih.govrsc.org

The this compound (OTP) method was specifically developed for the stereocontrolled synthesis of oligo(deoxyribonucleoside phosphorothioate)s. nih.govresearchgate.net This method utilizes P-diastereomerically pure 2-thio-1,3,2-oxathiaphospholane monomers. nih.gov Theoretical investigations have been crucial in explaining the high stereoselectivity observed. nih.gov Ab initio studies of the ring-opening reaction correctly predicted that the reaction proceeds with retention of configuration at the phosphorus center, providing a rationale for the observed chirality transfer. figshare.comacs.orgresearchgate.net

The process of chirality transfer, where the chirality of a starting material dictates the chirality of the product, is fundamental to asymmetric synthesis. In the OTP method, the pre-determined chirality of the this compound monomer is transferred to the newly formed phosphorothioate linkage in the oligonucleotide chain. researchgate.netgoogle.com Computational models can simulate the approach of the nucleophile to the chiral phosphorus center, analyzing the transition state geometries and energies to explain why one diastereomeric product is favored over the other.

| Starting Monomer Configuration | Reaction Mechanism | Predicted Product Configuration | Supporting Theory |

|---|---|---|---|

| (Rp)-Oxathiaphospholane | Nucleophilic Attack & Coupled Pseudorotation | (Rp)-Phosphorothioate | Retention of Configuration |

| (Sp)-Oxathiaphospholane | Nucleophilic Attack & Coupled Pseudorotation | (Sp)-Phosphorothioate | Retention of Configuration |

This table illustrates the predictable chirality transfer in the this compound method based on theoretical models.

Conformation Analysis through Computational Methods

Understanding the three-dimensional shape, or conformation, of molecules is essential as it dictates their physical properties and biological activity. nih.gov Computational methods provide powerful tools for conformational analysis, allowing for the exploration of the potential energy surface to identify stable, low-energy conformers. nih.gov

For this compound systems, particularly derivatives like 5'-O-DMT-deoxyribonucleoside 3'-O-(2-thio-“spiro”-4,4-pentamethylene-1,3,2-oxathiaphospholane), understanding their conformational preferences is key to their role in stereocontrolled synthesis. acs.org While experimental techniques like X-ray crystallography provide definitive solid-state structures, computational methods are needed to explore the full range of conformations that may exist in solution. acs.orgcsic.es

Various computational techniques are employed for conformational sampling. nih.gov These methods aim to generate a set of low-energy conformations that are distributed according to the Boltzmann law. nih.gov

| Method | Description | Application |

|---|---|---|

| Monte Carlo (MC) Sampling | Generates new conformations by random perturbations of the current structure. The new conformation is accepted or rejected based on its energy. nih.gov | Efficient for exploring a wide range of conformational space. |

| Molecular Dynamics (MD) | Simulates the motion of atoms over time by solving Newton's equations of motion. Provides trajectories of conformational changes. nih.gov | Useful for studying dynamic processes and the influence of solvent. |

| Systematic Search | Methodically rotates all rotatable bonds by a defined increment to generate all possible conformations. | Guarantees finding the global minimum but is computationally expensive for flexible molecules. |

| Mixed Torsional/Low-Mode (MTLMOD) | A hybrid method that combines local torsional sampling with low-frequency modal searches to efficiently explore conformational space. diva-portal.org | Effective for complex and macrocyclic systems. diva-portal.org |

The conformational analysis of this compound monomers is critical because the specific shape of the monomer can influence the stereochemical outcome of the condensation reaction. Computational analysis helps to identify the most stable conformations and understand how they interact with other reactants in the transition state, thus providing deeper insight into the mechanism of stereocontrol. acs.org

Future Directions and Emerging Research Avenues in Oxathiaphospholane Chemistry

Development of Novel Oxathiaphospholane Derivatives with Enhanced Reactivity or Selectivity

The development of new this compound-based reagents is a cornerstone of future research, aiming to overcome the limitations of current methods and expand their synthetic utility. A key focus is the creation of derivatives that offer improved reactivity and stereoselectivity, particularly in the synthesis of phosphorothioate (B77711) oligonucleotides, which are crucial for antisense therapies. nih.gov

Researchers are actively exploring modifications to the this compound ring to fine-tune its reactivity. For instance, the introduction of spiro-fused rings, such as in 5'-O-DMT-deoxyribonucleoside 3'-O-(2-thio-“spiro”-4,4-pentamethylene-1,3,2-oxathiaphospholane)s, has been shown to be effective for the stereocontrolled synthesis of phosphorothioate oligonucleotides. acs.org These modifications can influence the conformational rigidity of the molecule, leading to more predictable and selective reactions.

Furthermore, the development of P(V)-based reagent platforms is emerging as a powerful alternative to traditional P(III) systems for the diastereoselective incorporation of phosphorus-sulfur bonds. nih.gov This approach has the potential to simplify the synthesis of stereopure antisense oligonucleotides and cyclic dinucleotides. acs.org The invention of novel phosphorus incorporation reagents is a critical aspect of this research, enabling the modular and stereocontrolled synthesis of a wider range of organophosphorus compounds. acs.org

The quest for enhanced reactivity and selectivity also involves exploring different activating groups and reaction conditions. By systematically studying how different structural features of this compound derivatives influence their reactivity, chemists can design more efficient and versatile reagents for a variety of chemical transformations. nih.govrsc.org

Exploration of New Catalytic Systems for this compound Transformations